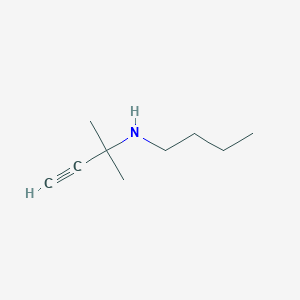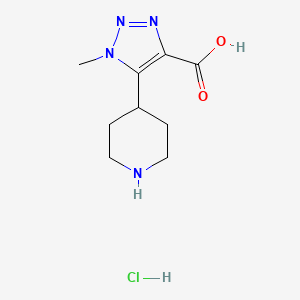
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic compound that features a triazole ring, a piperidine moiety, and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring:
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
The exact mechanism of action depends on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide and 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate share structural similarities.
Propriétés
Formule moléculaire |
C9H15ClN4O2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13;/h6,10H,2-5H2,1H3,(H,14,15);1H |
Clé InChI |
WSYFFWFSTORFBI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)C(=O)O)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
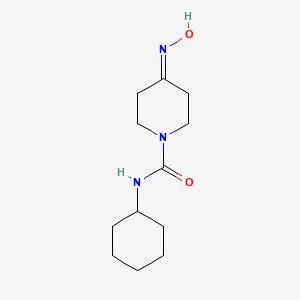
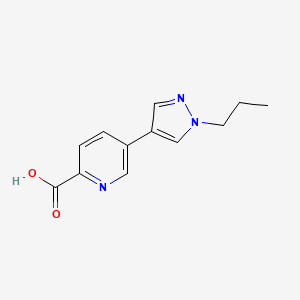
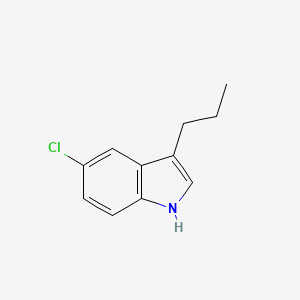
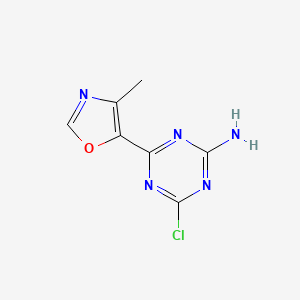
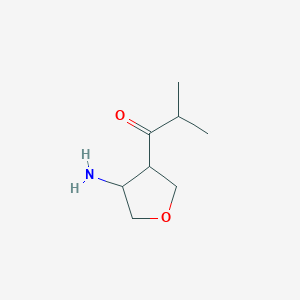
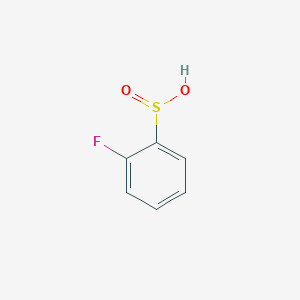
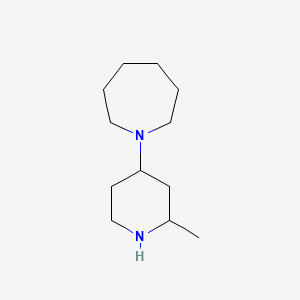

![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)

![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
